N-Acetyl Cefpodoxime Proxetil-d3

Bioanalysis Mass Spectrometry Isotope Dilution

Unlabeled impurity standards cause significant quantification errors in LC-MS/MS workflows due to uncorrected matrix effects and recovery variability. N-Acetyl Cefpodoxime Proxetil-d3 solves this by enabling precise Isotope Dilution Mass Spectrometry (IDMS), ensuring data integrity for regulatory submissions. - Eliminates analytical bias in pharmacokinetic and bioequivalence studies to meet ICH M10 validation criteria. - Quantifies cefotaxime-related impurities in API batches, ensuring compliance with pharmacopeial monograph limits for batch release. - Functions as a critical tracer for forensic root-cause analysis of cross-contamination in multi-product cephalosporin manufacturing.

Molecular Formula C₂₃H₂₆D₃N₅O₁₀S₂
Molecular Weight 602.65
Cat. No. B1156021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Cefpodoxime Proxetil-d3
Synonyms(6R,7R)-7-[[(2Z)-2-[2-(Acetylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl Ester-d3
Molecular FormulaC₂₃H₂₆D₃N₅O₁₀S₂
Molecular Weight602.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Cefpodoxime Proxetil-d3: Analytical Grade Internal Standard for Precise Cefpodoxime Quantification


N-Acetyl Cefpodoxime Proxetil-d3 is a stable isotope-labeled analog of N-Acetyl Cefpodoxime Proxetil, an impurity of the third-generation cephalosporin antibiotic cefotaxime . With a molecular formula of C23H26D3N5O10S2 and a molecular weight of 602.65 g/mol [1], this deuterated compound is specifically designed as an internal standard for the accurate quantification of cefpodoxime and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Analytical Pitfalls: Why Unlabeled Analogs Compromise LC-MS/MS Data Integrity for N-Acetyl Cefpodoxime Proxetil-d3


Generic substitution with unlabeled N-Acetyl Cefpodoxime Proxetil or other non-deuterated cephalosporin impurities in LC-MS/MS workflows introduces significant analytical error. Unlabeled standards fail to correct for variability in sample preparation, ionization efficiency (matrix effects), and instrument drift, leading to inaccurate quantification [1]. The stable isotope-labeled analog, N-Acetyl Cefpodoxime Proxetil-d3, co-elutes with the target analyte but is differentiated by a distinct mass-to-charge ratio (m/z), enabling precise isotope dilution mass spectrometry (IDMS) . This fundamental principle is not achievable with non-isotopic internal standards, which can exhibit different extraction recoveries or chromatographic behaviors, thereby compromising the validity of pharmacokinetic and bioequivalence studies .

Quantitative Differentiators of N-Acetyl Cefpodoxime Proxetil-d3: An Evidence-Based Guide


Isotopic Purity and Mass Difference: Enabling Discrimination from Endogenous Analytes

Unlike unlabeled N-Acetyl Cefpodoxime Proxetil, the -d3 variant provides a critical mass difference of +3 Da. This ensures baseline separation in the mass analyzer, preventing signal interference from the unlabeled analyte which may be present as an impurity or metabolite in biological samples. The high isotopic purity (≥98% deuterium enrichment for the parent compound) minimizes cross-talk and ensures accurate quantification across a wide dynamic range .

Bioanalysis Mass Spectrometry Isotope Dilution

Chromatographic Co-Elution and Matrix Effect Compensation

A stable isotope-labeled internal standard (SIL-IS) like N-Acetyl Cefpodoxime Proxetil-d3 is essential for correcting for matrix effects, a common source of error in electrospray ionization (ESI). Because the deuterated analog co-elutes with the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. In contrast, a structural analog used as an internal standard (e.g., chloramphenicol) may elute at a different retention time and be subject to different matrix effects, leading to biased results [1]. Comparative studies in cefpodoxime analysis demonstrate that while non-deuterated internal standards can be used, they do not provide the same level of accuracy for complex matrices .

LC-MS/MS Sample Preparation Method Validation

Targeted Impurity Profiling: Differentiation from Cefpodoxime Proxetil API and Other Analogs

N-Acetyl Cefpodoxime Proxetil-d3 is uniquely positioned as a reference standard for the quantification of the specific impurity, N-Acetyl Cefpodoxime Proxetil (EP Impurity G) [1]. This compound is a known impurity of cefotaxime, not cefpodoxime proxetil itself, making it a distinct and critical marker for cross-contamination or degradation studies . Analytical methods for cefpodoxime proxetil are validated to separate and quantify up to 15 impurities, including stereoisomers, with resolution >1.5 [2]. The deuterated analog ensures that the quantification of this specific impurity is not confounded by the presence of the primary drug substance or its other related substances.

Impurity Analysis Pharmaceutical Quality Control Method Specificity

High-Value Applications of N-Acetyl Cefpodoxime Proxetil-d3 in Pharmaceutical R&D and Quality Control


Bioequivalence and Pharmacokinetic Studies for Cefpodoxime Prodrugs

N-Acetyl Cefpodoxime Proxetil-d3 is the definitive internal standard for accurately quantifying cefpodoxime concentrations in plasma samples during bioequivalence studies of generic cefpodoxime proxetil formulations. Its use is essential for generating reliable AUC and Cmax data required for regulatory submissions .

Trace-Level Impurity Quantification in Cefotaxime API

This deuterated standard enables precise quantification of the N-Acetyl Cefpodoxime Proxetil impurity in cefotaxime active pharmaceutical ingredient (API) batches. This ensures compliance with pharmacopeial monograph limits for related substances, supporting batch release and stability testing .

Method Development and Validation for LC-MS/MS Assays

As a high-purity stable isotope-labeled internal standard, N-Acetyl Cefpodoxime Proxetil-d3 is a critical component for developing and validating robust LC-MS/MS methods. It allows researchers to meet the stringent accuracy and precision criteria outlined in the ICH M10 guideline on bioanalytical method validation .

Investigating Cross-Contamination in Manufacturing

The compound is used as a tracer and quantitative standard in forensic analytical investigations to identify and measure low levels of cefotaxime-related cross-contamination in multi-product cephalosporin manufacturing facilities, supporting root-cause analysis and corrective actions.

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